

(3-Bromo-2,5-difluorophenyl)methanol chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Bromo-2,5-difluorophenyl)methanol
Cat. No.:	B591644

[Get Quote](#)

Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

Document ID: 8924-B3DFM Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **(3-Bromo-2,5-difluorophenyl)methanol**, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

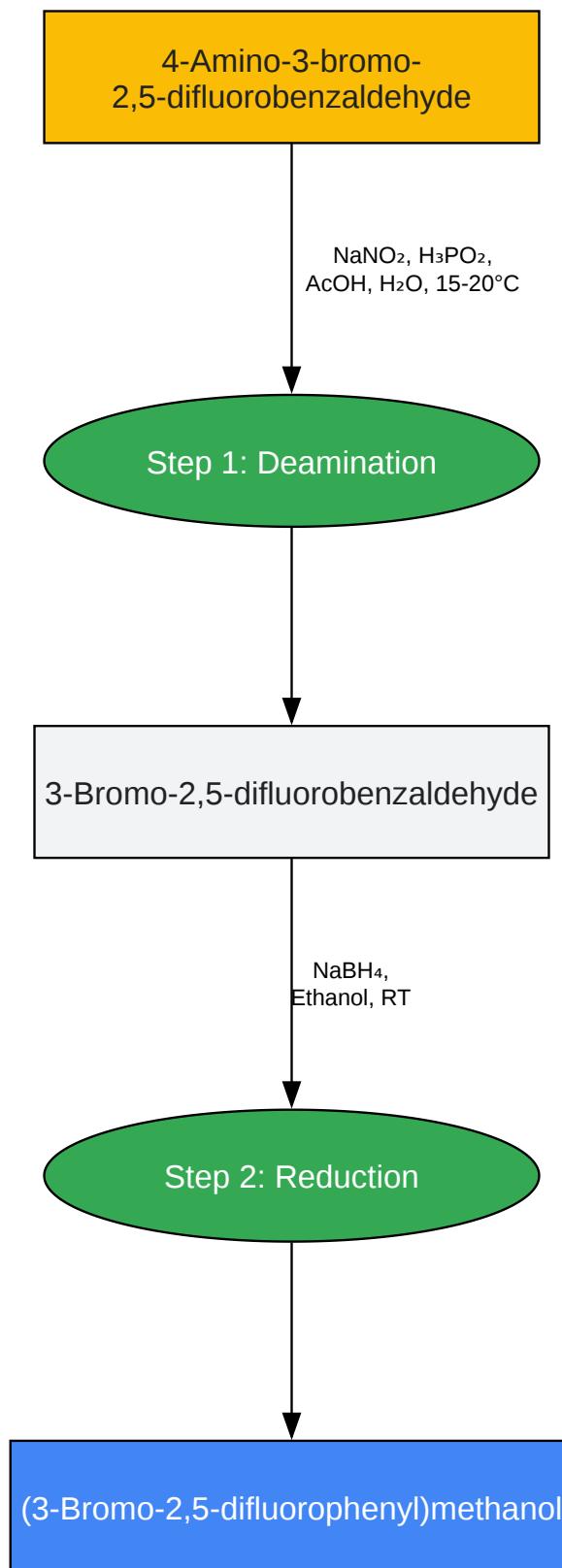
(3-Bromo-2,5-difluorophenyl)methanol is a halogenated benzyl alcohol derivative. Its structure incorporates bromine and fluorine atoms, making it a valuable building block in medicinal and materials chemistry.

Chemical Structure and Identifiers

The core structure consists of a phenyl ring substituted with a bromo group, two fluoro groups, and a hydroxymethyl group.

Caption: Logical relationship of key chemical identifiers.

Physicochemical Data


Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information.

Property	Value	Source / Notes
Molecular Formula	C ₇ H ₅ BrF ₂ O	[1]
Molecular Weight	223.01 g/mol	[1]
Appearance	White powder	[2]
Boiling Point	254.0 ± 35.0 °C	Predicted value
Purity	≥99%	Commercial supplier data[2]
Storage Conditions	Room temperature, sealed, dry place	[2]

Note: Spectroscopic data (NMR, IR, MS) for **(3-Bromo-2,5-difluorophenyl)methanol** is not readily available in the cited public search results.

Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** is typically achieved via a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination to form the aldehyde precursor, which is subsequently reduced to the target benzyl alcohol.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Intermediate)

This protocol is based on the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.[3][4]

Materials:

- 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)
- Glacial Acetic Acid (AcOH, 375 mL)
- 50-52% aqueous hypophosphorous acid (188 mL)
- Sodium Nitrite (NaNO₂, 6.8 g)
- Deionized Water (H₂O)
- Dichloromethane (CH₂Cl₂)
- 10% Sodium Hydroxide (NaOH) solution
- Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:

- A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and AcOH (375 mL) is stirred until a homogenous solution is formed.
- Aqueous hypophosphorous acid (188 mL) is added to the mixture.
- A solution of NaNO₂ (6.8 g) in H₂O (38 mL) is prepared separately.
- The reaction flask is cooled in an ice bath. The NaNO₂ solution is added dropwise over 15 minutes, maintaining an internal temperature of 15-20°C.[3]

- After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 1 hour at room temperature.
- The reaction mixture is poured into 1 L of an ice/water slurry and extracted with CH_2Cl_2 (3 x 300 mL).
- The combined organic extracts are washed sequentially with H_2O (250 mL), 10% NaOH solution (2 x 250 mL), and H_2O (2 x 250 mL).^[3]
- The organic layer is dried over Na_2SO_4 , filtered, and concentrated under reduced pressure to yield the crude product.
- Purification via recrystallization from Et_2O /hexane can be performed to yield 3-bromo-2,5-difluorobenzaldehyde.^[3]

Protocol 2: Reduction to (3-Bromo-2,5-difluorophenyl)methanol (Target Compound)

This is a representative protocol for the reduction of an aryl aldehyde to a benzyl alcohol, as a specific published protocol for this exact transformation is not available. It is based on similar reductions using sodium borohydride.^{[5][6]}

Materials:

- 3-Bromo-2,5-difluorobenzaldehyde
- Ethanol (or Methanol)
- Sodium borohydride (NaBH_4)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate (MgSO_4)

Procedure:

- 3-Bromo-2,5-difluorobenzaldehyde is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled to 0-5°C using an ice bath.
- Sodium borohydride (NaBH₄, approx. 1.0-1.5 molar equivalents) is added portion-wise, ensuring the temperature does not rise significantly.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
- The reaction is carefully quenched by the slow addition of water at 0°C.
- The bulk of the ethanol is removed under reduced pressure.
- The remaining aqueous residue is extracted with ethyl acetate (3x volumes).
- The combined organic layers are washed with water and then with brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield crude **(3-Bromo-2,5-difluorophenyl)methanol**.
- If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Research and Development

(3-Bromo-2,5-difluorophenyl)methanol is not typically used as a final product but serves as a crucial intermediate. Its utility stems from the specific arrangement of functional groups that allow for further synthetic modifications.

- Pharmaceutical Synthesis: It is a building block for creating more complex active pharmaceutical ingredients (APIs).^[7] The bromo- and fluoro-substituents can influence the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity.

- Agrochemical Development: The compound is utilized in the synthesis of new pesticides and herbicides, where the halogenated phenyl moiety can be key to the molecule's biological activity.[3]
- Material Science: It has applications in the preparation of advanced materials like liquid crystals or specialized polymers.[3]

Safety and Handling

- Hazard Statements: Assumed to be an irritant to the eyes, respiratory system, and skin based on data for similar compounds.
- Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nexconn.com [nexconn.com]
- 2. (3-bromo-2,5-difluorophenyl)methanol, CasNo.1159186-56-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) jiuzhoua.lookchem.com
- 3. prepchem.com [prepchem.com]
- 4. 3-Bromo-2,5-difluorobenzaldehyde synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - [Google Patents](http://patents.google.com) [patents.google.com]

- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 7. (3-Bromo-2,5-difluorophenyl)methanol [myskinrecipes.com]
- To cite this document: BenchChem. [(3-Bromo-2,5-difluorophenyl)methanol chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591644#3-bromo-2-5-difluorophenyl-methanol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com